3-(4-chlorophenyl)-1,5-diethyl-9-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
CAS No.:
Cat. No.: VC14818706
Molecular Formula: C21H20ClN3O3
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClN3O3 |
|---|---|
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1,5-diethyl-9-methoxypyrimido[5,4-b]indole-2,4-dione |
| Standard InChI | InChI=1S/C21H20ClN3O3/c1-4-23-15-7-6-8-16(28-3)17(15)18-19(23)20(26)25(21(27)24(18)5-2)14-11-9-13(22)10-12-14/h6-12H,4-5H2,1-3H3 |
| Standard InChI Key | INCCRLPTRDIDNF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C(=CC=C2)OC)C3=C1C(=O)N(C(=O)N3CC)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s scaffold combines a pyrimido[5,4-b]indole system fused with a dione configuration at positions 2 and 4. The 4-chlorophenyl group at position 3 enhances lipophilicity, potentially improving membrane permeability, while the methoxy group at position 9 introduces electronic effects that may stabilize interactions with biological targets . The diethyl groups at positions 1 and 5 contribute steric bulk, likely influencing conformational flexibility and binding specificity .
Table 1: Key Structural Features and Their Implications
| Position | Substituent | Role in Bioactivity |
|---|---|---|
| 3 | 4-Chlorophenyl | Enhances lipophilicity and binding |
| 9 | Methoxy | Modulates electronic density |
| 1, 5 | Diethyl | Adjusts steric and kinetic parameters |
X-ray crystallography of analogous pyrimidoindoles reveals planar aromatic systems with minor deviations due to substituent effects, suggesting similar behavior for this compound .
Synthetic Methodologies
Multi-Step Regioselective Synthesis
The synthesis of pyrimido[5,4-b]indole derivatives typically involves cyclocondensation strategies. For this compound, a plausible route includes:
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Alkylation of NH-pyrazoles: Ethyl 3-aryl-1H-pyrazole-5-carboxylates react with 2-(chloromethyl)oxirane under basic conditions (e.g., NaH/DMF) to form epoxide intermediates .
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Amine-Mediated Cyclization: Treatment with primary amines induces oxirane ring-opening, followed by intramolecular cyclization to form the diazepinone core .
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Functionalization: Sequential substitutions introduce the 4-chlorophenyl, methoxy, and diethyl groups via nucleophilic aromatic substitution or alkylation.
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| 1 | 2-(Chloromethyl)oxirane, NaH, DMF | 85–90 | >9:1 (regio) |
| 2 | Ethylenediamine, EtOH, 80°C | 78 | Single product |
Biological Activities and Mechanisms
Antiviral Activity
Analogous molecules have shown inhibition against RNA viruses, including Bovine Viral Diarrhea Virus (BVDV) and Respiratory Syncytial Virus (RSV), with selectivity indices (SI) exceeding 17 . The 4-chlorophenyl moiety likely facilitates interactions with viral polymerases or proteases.
Pharmacological Applications
Enzyme Inhibition
Molecular docking studies suggest high affinity for myeloperoxidase (MPO) and acetylcholinesterase (AChE), with binding energies comparable to known inhibitors . The diethyl groups may occupy hydrophobic pockets in enzyme active sites, while the dione moiety participates in hydrogen bonding.
Drug Delivery Considerations
The compound’s logP (~3.2) and polar surface area (110 Ų) predict moderate blood-brain barrier permeability, making it a candidate for neuropharmacological applications .
Future Directions
Structural Optimization
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Position 1 and 5: Replacing ethyl groups with bulkier alkyl chains to improve target selectivity.
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Position 9: Exploring alternative alkoxy groups (e.g., ethoxy, propoxy) to fine-tune electronic effects.
Preclinical Development
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Toxicology: Assessing hepatotoxicity and cardiotoxicity in murine models.
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Formulation: Developing nanoparticle-based delivery systems to enhance bioavailability.
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